molecular formula C13H12N2O3S B1451161 [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1105191-32-9

[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Cat. No. B1451161
CAS RN: 1105191-32-9
M. Wt: 276.31 g/mol
InChI Key: MUIDPDXHUYAWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid” is a chemical compound . It is also known as (Benzylthio)acetic acid or Benzylmercaptoacetic acid . It is used as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of “[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid” has been studied using single-crystal X-ray diffraction . The compound has been successfully embodied as structural units into the construction of novel supramolecular organic frameworks .

Scientific Research Applications

Supramolecular Chemistry

This compound has been utilized in the construction of novel supramolecular organic frameworks (SOFs). By co-crystallizing with aminopyrimidines, it forms multi-component crystalline phases that are crucial for understanding molecular interactions and the design of new materials .

Crystal Engineering

The neutral and ionic forms of this acid have been incorporated into aminopyrimidine-based crystalline structures. These studies are significant for crystal engineering, where the goal is to design crystals with desired properties, such as solubility or melting point .

Pharmaceutical Research

In pharmaceutical research, the compound’s ability to form stable crystalline structures with other molecules could be exploited to enhance the delivery and efficacy of drugs. Its interactions with aminopyrimidines suggest potential for developing drug co-crystals .

Material Science

The compound’s role in forming SOFs can lead to the development of materials with specific functionalities, such as catalysis, gas storage, or selective ion exchange. These materials could be used in various industrial applications .

Analytical Chemistry

The crystalline compounds formed by this acid can serve as standards or reagents in analytical chemistry. Their well-defined structures make them suitable for calibrating instruments or as part of chemical assays .

Organic Synthesis

As a building block in organic synthesis, this compound can be used to synthesize a wide range of derivatives. These derivatives could have applications in creating new molecules with biological or industrial significance .

Chemical Education

The diverse crystalline structures that result from the compound’s interactions with other molecules provide excellent case studies for educational purposes. They can be used to teach concepts of molecular geometry and intermolecular forces .

Environmental Science

The compound’s ability to form various crystalline structures could be explored for environmental applications, such as in the design of sensors for detecting pollutants or in the creation of materials for waste treatment .

properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11-6-10(7-12(17)18)14-13(15-11)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDPDXHUYAWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 2
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 3
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 4
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.